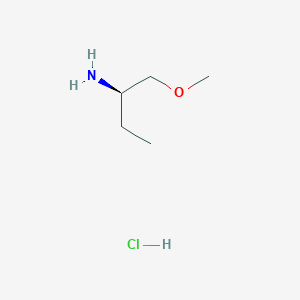

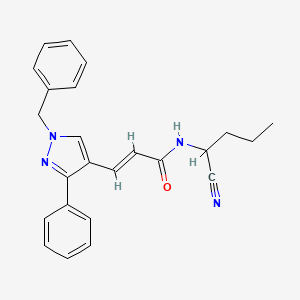

![molecular formula C23H23N5O B2922409 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide CAS No. 1207054-58-7](/img/structure/B2922409.png)

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide” is a compound that is related to a class of molecules known as 1H-benzo[d]imidazoles . These molecules have been studied for their potential as anticancer agents . They have been designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a new series of novel 1H-benzo[d]imidazoles (BBZs) with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The compound was purified by column chromatography using a gradient of 10% of MeOH in DCM .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1H-benzo[d]imidazole core . This core can be modified with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of a new series of novel 1H-benzo[d]imidazoles (BBZs) with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their strong binding affinity and thermal stabilization of AT sequence-specific DNA . The compound was purified by column chromatography using a gradient of 10% of MeOH in DCM, and the product was eluted as a light yellow crystalline solid .科学的研究の応用

Fluorescent Chemosensor Development

A novel fluorescent chemosensor based on a quinoline benzimidazole scaffold, similar in structure to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide, was synthesized for the selective detection of Ag+ ions. This chemosensor exhibited a 'turn-on' effect with high sensitivity and selectivity towards Ag+ in a mixed solvent, meeting the WHO standards for drinking water, and its interaction mechanism with Ag+ was detailed through NMR and MALDI Mass spectra analysis (Chen et al., 2016).

Synthesis Strategies

Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from accessible substrates via an I2-mediated direct sp3 C–H amination reaction, showcasing a metal-free, simple, and scalable method that yields high returns (Wenjun Chen et al., 2020).

Pharmacological Potential

Research on derivatives of imidazoquinoxalines, akin to this compound, has highlighted their potential in various pharmacological applications. Compounds derived from imidazo[1,2-a]quinoxalines exhibited significant oral antiallergic activity, outperforming disodium cromoglycate in animal models, indicating their potential for further therapeutic development (Ager et al., 1988).

Anti-fibrosis and Anticancer Activity

A novel ALK5 inhibitor derived from the structural family of this compound demonstrated promising pharmacokinetics, metabolism, and tissue distribution profiles, with significant oral anti-fibrotic effects and potential anticancer activity in preclinical models (Kim et al., 2008).

Catalytic Applications

The catalytic activities of nickel complexes involving N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives for ethylene oligomerization have been explored, demonstrating the potential of these compounds in industrial applications and showcasing the versatility of imidazoquinoxaline derivatives in catalysis (Wang et al., 2009).

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

将来の方向性

特性

IUPAC Name |

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c29-23(21-14-24-17-5-1-2-6-18(17)26-21)25-13-15-9-11-16(12-10-15)22-27-19-7-3-4-8-20(19)28-22/h1-8,14-16H,9-13H2,(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQQKRZFWJYKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)

![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)

![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)

![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)

![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)

![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)